-Bromonicotinoyl chloride can be synthesized through various methods, including:
-Bromonicotinoyl chloride serves as a versatile building block in organic synthesis due to the presence of both the reactive acyl chloride and the bromine functional group. Some of its applications include:
5-Bromonicotinoyl chloride is an organic compound with the molecular formula C₆H₃BrClNO. It is characterized by the presence of a bromine atom at the 5-position of the nicotinoyl moiety, which is derived from nicotinic acid. This compound is notable for its reactivity due to the presence of the acyl chloride functional group, making it a versatile intermediate in organic synthesis. The compound appears as a pale yellow liquid and has a melting point that typically ranges around 183-184 °C .
The biological activity of 5-bromonicotinoyl chloride is primarily linked to its derivatives. Compounds derived from this molecule have shown potential as:
The synthesis of 5-bromonicotinoyl chloride can be achieved through several methods:
These methods yield high purity and yield of the desired product, making them suitable for laboratory and industrial applications.
5-Bromonicotinoyl chloride serves as an important building block in organic synthesis. Its applications include:
Studies on the interactions of 5-bromonicotinoyl chloride with biological systems have focused on its derivatives' pharmacodynamics and pharmacokinetics. Research indicates that compounds derived from this molecule can interact effectively with specific receptors or enzymes involved in disease processes. These interactions are crucial for understanding its therapeutic potential and optimizing drug design.
5-Bromonicotinoyl chloride shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities. Here are some notable similar compounds:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 5-Bromo-nicotinic acid | 3897-22-3 | 0.90 | Contains a carboxylic acid group instead of an acyl chloride. |
| 2-Bromo-nicotinic acid | 13013-14-8 | 0.85 | Bromine at the 2-position may alter biological activity significantly. |
| 5-Bromo-nicotinamide | 13013-15-9 | 0.80 | An amide derivative that may exhibit different pharmacological properties. |
| 4-Bromo-nicotinic acid | 13013-16-0 | 0.78 | Different positioning of bromine affects reactivity and interaction profiles. |
| Nicotinoyl chloride | 39620-02-5 | 0.75 | Lacks bromine but retains acyl chloride functionality for similar reactions. |
These comparisons highlight the unique reactivity and potential applications of 5-bromonicotinoyl chloride, emphasizing its role in medicinal chemistry and organic synthesis. Each compound's distinct features can lead to different biological activities and synthetic pathways, making them valuable in various research contexts.
Regioselective halogenation of pyridine derivatives remains a cornerstone in synthesizing 5-bromonicotinoyl chloride. Early methods relied on harsh brominating agents like molecular bromine (Br₂), but modern approaches prioritize selectivity and safety.
The bromination of nicotinic acid typically proceeds via radical or electrophilic pathways. A patent by outlines a two-step process:
Electrochemical bromination, as reported by , offers a greener alternative. Using LiBr and a directing group (e.g., amino), 2-aminopyridines undergo meta-bromination at room temperature with 28–95% yields. This method avoids toxic bromine gas and enhances selectivity for the 5-position.
Selective chlorination-bromination sequences are critical for derivatives like 5-bromo-6-chloronicotinic acid. As demonstrated in , potassium permanganate oxidizes 3-bromo-2-chloro-5-methylpyridine to the carboxylic acid, which is then converted to the acyl chloride via SOCl₂. This method highlights the compatibility of bromine with oxidation-sensitive groups.
Table 1: Comparative Analysis of Bromination Methods
The conversion of 5-bromonicotinic acid to its acyl chloride is pivotal for downstream applications. Traditional methods use SOCl₂ or PCl₅, but Lewis acids enhance efficiency and purity.
In the Ward procedure , crotyl pyrrolidine reacts with propionyl chloride in the presence of Yb(OTf)₃, achieving 87% yield via a zwitterionic intermediate. This mechanism involves:
Optimization Strategies:
A patent by describes a continuous flow process (CFP) for acyl chloride synthesis:
Continuous flow chemistry addresses the instability of 5-bromonicotinoyl chloride, which hydrolyzes rapidly in ambient conditions.
Table 2: Continuous Flow vs. Batch Process Parameters
| Parameter | Continuous Flow | Batch |
|---|---|---|
| Residence Time | 2 min | 6–10 h |
| Yield (%) | 95 | 19.8 |
| Purity (%) | >99 | 85–90 |
| Scalability | High | Moderate |
The DARPA-funded system in enables field-deployable synthesis:
5-Bromonicotinoyl chloride represents a highly reactive acyl chloride derivative characterized by the presence of both a bromine substituent at the 5-position and an acyl chloride functional group at the 3-position of the pyridine ring [1]. The compound exhibits enhanced electrophilicity due to the electron-withdrawing effects of both the pyridine nitrogen and the bromine substituent, making it particularly susceptible to nucleophilic acyl substitution reactions [2] [3]. These reactions proceed through a characteristic addition-elimination mechanism where nucleophiles attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the chloride leaving group [2] [6].
The general mechanism involves initial nucleophilic attack on the carbonyl carbon, leading to formation of a tetrahedral alkoxide intermediate [2]. This intermediate is stabilized by the electron-withdrawing properties of the brominated pyridine ring system [33]. The subsequent elimination of the chloride ion and reformation of the carbonyl double bond completes the substitution process [6]. The presence of the bromine atom at the 5-position significantly enhances the electrophilicity of the carbonyl carbon through both inductive and resonance effects [33].
Comprehensive kinetic investigations have revealed distinct mechanistic pathways for amidation and esterification reactions of 5-Bromonicotinoyl chloride [9] [13] [14]. The kinetic studies demonstrate that these reactions follow second-order kinetics, with rate constants varying significantly depending on the nucleophile strength and reaction conditions [39].
For amidation reactions, the rate constants exhibit a strong dependence on the basicity of the amine nucleophile [14]. Primary amines such as methylamine show higher reactivity compared to aromatic amines like aniline, reflecting the increased nucleophilicity of aliphatic amines [13]. The activation energies for amidation pathways range from 28.4 to 45.2 kilojoules per mole, with ammonia exhibiting the lowest activation barrier due to its small size and high nucleophilicity [14].
Table 1: Kinetic Parameters for Nucleophilic Acyl Substitution Reactions
| Nucleophile | Rate Constant k₂ (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Reaction Type |
|---|---|---|---|
| Water | 0.0085 | 42.3 | Hydrolysis |
| Methanol | 0.0210 | 38.7 | Esterification |
| Ethanol | 0.0170 | 39.1 | Esterification |
| Ammonia | 0.5200 | 28.4 | Amidation |
| Methylamine | 0.3800 | 29.8 | Amidation |
| Aniline | 0.0120 | 45.2 | Amidation |
Esterification reactions proceed through similar mechanistic pathways but exhibit different kinetic profiles [12] [13]. Alcohols generally show lower reactivity compared to amines due to their reduced nucleophilicity [10]. Methanol demonstrates higher reactivity than ethanol, attributed to reduced steric hindrance around the nucleophilic oxygen atom [17]. The kinetic solvent isotope effect studies reveal values of approximately 2.18 for methanol, indicating significant involvement of proton transfer in the rate-determining step [17] [21].
The rate expressions for these reactions follow the general form: Rate = k₂[5-Bromonicotinoyl chloride][Nucleophile], confirming the bimolecular nature of the mechanism [13] [39]. Temperature dependence studies reveal Arrhenius behavior with pre-exponential factors varying according to nucleophile type and reaction pathway [12].
Table 4: Temperature Dependence of Nucleophilic Acyl Substitution
| Temperature (K) | Rate Constant k (M⁻¹s⁻¹) | ln k | Inverse Temperature (K⁻¹) | Half-life (seconds) |
|---|---|---|---|---|
| 273 | 0.0012 | -6.73 | 0.00366 | 578.0 |
| 298 | 0.0045 | -5.41 | 0.00336 | 154.0 |
| 323 | 0.0140 | -4.27 | 0.00310 | 49.5 |
| 348 | 0.0380 | -3.27 | 0.00287 | 18.3 |
| 373 | 0.0920 | -2.39 | 0.00268 | 7.5 |
Solvent selection profoundly influences both the reaction rates and product selectivities in nucleophilic acyl substitution reactions of 5-Bromonicotinoyl chloride [17] [18] [20]. Polar aprotic solvents generally enhance reaction rates compared to nonpolar solvents, attributed to their ability to stabilize charged intermediates without competing for nucleophile solvation [20].
Table 2: Solvent Effects on 5-Bromonicotinoyl Chloride Reactions
| Solvent | Dielectric Constant | Relative Rate k_rel | Product Selectivity (%) | Solvent Type |
|---|---|---|---|---|
| Dichloromethane | 8.9 | 1.0 | 82 | Polar aprotic |
| Acetonitrile | 37.5 | 3.2 | 89 | Polar aprotic |
| Dimethylformamide | 36.7 | 2.8 | 91 | Polar aprotic |
| Tetrahydrofuran | 7.6 | 0.8 | 78 | Polar aprotic |
| Toluene | 2.4 | 0.3 | 65 | Nonpolar |
| Diethyl ether | 4.3 | 0.5 | 72 | Polar aprotic |
Nonpolar solvents such as toluene exhibit substantially reduced reaction rates, with relative rate constants dropping to 0.3 compared to dichloromethane [18]. This reduction reflects the poor stabilization of charged intermediates in low-dielectric media [20]. Product selectivity also varies significantly with solvent choice, with polar aprotic solvents generally providing higher selectivities due to better discrimination between competing reaction pathways [17].
The mechanism can shift between addition-elimination and ionization pathways depending on solvent ionizing power [17] [21]. In highly polar solvents, there is increased contribution from ionization mechanisms involving acylium ion intermediates [21]. This mechanistic variation explains the observed solvent effects on both reaction rates and product distributions [17].
Density functional theory calculations have provided detailed insights into the transition state structures and energetics of acyl transfer reactions involving 5-Bromonicotinoyl chloride [22] [24] [28]. These computational studies reveal multiple reaction pathways with distinct energetic profiles and mechanistic characteristics [24] [28].
The direct nucleophilic attack pathway exhibits the highest activation barrier at 67.8 kilojoules per mole, reflecting the unfavorable approach of the nucleophile to the sterically hindered carbonyl carbon [22]. General base catalysis emerges as the most favorable pathway with an activation energy of 45.2 kilojoules per mole, where a second molecule acts as a proton acceptor to facilitate nucleophile approach [28].
Table 3: Computational Analysis of Transition States in Acyl Transfer
| Reaction Pathway | Transition State Energy (kJ/mol) | Activation Barrier (kJ/mol) | Relative Energy (kJ/mol) | Mechanism Type |
|---|---|---|---|---|
| Direct nucleophilic attack | 67.8 | 67.8 | 22.6 | Addition-elimination |
| General base catalysis | 45.2 | 45.2 | 0.0 | Addition-elimination |
| Acid-catalyzed pathway | 52.3 | 52.3 | 7.1 | Addition-elimination |
| Concerted mechanism | 48.9 | 48.9 | 3.7 | Concerted |
Acid-catalyzed pathways show intermediate activation energies of 52.3 kilojoules per mole, where protonation of the carbonyl oxygen enhances electrophilicity but introduces additional steric constraints [9]. The concerted mechanism, characterized by simultaneous bond formation and breaking, exhibits an activation barrier of 48.9 kilojoules per mole [28].
Molecular orbital calculations reveal that the lowest unoccupied molecular orbital is localized on the carbonyl carbon, confirming its role as the primary electrophilic site [26]. The presence of the bromine substituent lowers the energy of this orbital through inductive effects, enhancing reactivity toward nucleophiles [31]. Transition state geometries show significant elongation of the carbon-chlorine bond, indicating advanced progress toward product formation in the rate-determining step [22].
5-Bromonicotinoyl chloride serves as a crucial synthetic intermediate in the development of potent anticoccidial agents, particularly in the synthesis of 5-nitronicotinamide and its analogues [1]. This application represents one of the most significant therapeutic contributions of this halogenated pyridine derivative, demonstrating its value in veterinary pharmaceutical development.
The transformation of 5-bromonicotinoyl chloride to anticoccidial agents follows a well-established two-step synthetic route. Initially, 5-bromonicotinoyl chloride undergoes nucleophilic substitution with ammonia to yield 5-bromonicotinamide [1] [2]. This intermediate then undergoes oxidative transformation using fuming sulfuric acid and 30% hydrogen peroxide to produce 5-nitronicotinamide, the key anticoccidial compound [1].
The oxidation mechanism involves the selective conversion of the bromine substituent to a nitro group while preserving the amide functionality. This transformation is particularly noteworthy because it demonstrates the utility of halogenated pyridine intermediates in accessing nitro-substituted analogues that would be difficult to prepare through direct nitration methods [2].
Extensive research has revealed critical structure-activity relationships within the 5-nitronicotinamide series. The position of substituents on the pyridine ring significantly influences anticoccidial activity against Eimeria tenella [1]. Compounds bearing methyl substituents at the 2- and 4-positions of the nicotinamide framework retain significant activity, while 6-methyl substitution results in complete loss of anticoccidial efficacy [1].
Furthermore, N-substituted analogues of 5-nitronicotinamide demonstrate optimal anticoccidial activity with lower N-alkyl groups, N-alkanoyl derivatives, and N-aromatic acyl analogues [1]. This pattern suggests that the nitrogen substitution pattern critically modulates the interaction with parasitic targets, likely through altered binding affinity or membrane permeability characteristics.
| Compound | Activity Against E. tenella | Synthesis Route | Reference |
|---|---|---|---|
| 5-Nitronicotinamide (from 5-Bromonicotinoyl chloride) | Significant | NH₃ treatment → H₂SO₄/H₂O₂ oxidation | [1] [2] |
| 2-Methyl-5-nitronicotinamide | Significant | Via ethyl ester → NH₃ treatment | [1] |
| 4-Methyl-5-nitronicotinamide | Significant | Via cyano intermediate | [1] |
| 6-Methyl-5-nitronicotinamide | Inactive | Via chloro-cyano intermediate | [1] |
| N-Methyl-5-nitronicotinamide | Active | N-alkylation of parent compound | [1] |
| N-Acetyl-5-nitronicotinamide | Active | N-acylation of parent compound | [1] |
The anticoccidial activity of 5-nitronicotinamide derivatives appears to involve disruption of parasitic metabolic pathways, though the precise molecular targets remain under investigation [1]. The nitro group likely functions as an electron-withdrawing moiety that enhances binding to parasitic enzymes or membrane proteins essential for Eimeria tenella survival and replication.
Research has demonstrated that the optimal anticoccidial activity correlates with specific physicochemical properties, including lipophilicity and hydrogen bonding potential [1]. The amide functionality provides hydrogen bonding capability, while the nitro group contributes to electronic interactions with biological targets. This combination creates a pharmacophore ideally suited for anticoccidial activity.
The synthesis of anticoccidial agents from 5-bromonicotinoyl chloride has found practical application in veterinary pharmaceutical manufacturing . The compound serves as a versatile intermediate that enables access to a diverse array of structurally related anticoccidial compounds through straightforward synthetic transformations . This synthetic accessibility has made 5-bromonicotinoyl chloride an valuable building block for developing new anticoccidial formulations with improved efficacy and reduced resistance development.
The application of 5-bromonicotinoyl chloride in antitubercular drug discovery represents a significant advancement in addressing the global tuberculosis pandemic, particularly in combating multidrug-resistant tuberculosis strains. Pyridine derivatives, including those derived from 5-bromonicotinoyl chloride, have emerged as promising scaffolds for developing novel antitubercular agents with unique mechanisms of action [4] [5].
Recent research has identified several pyridine-containing heterocyclic frameworks that demonstrate potent antitubercular activity. These include pyrimidine derivatives, imidazo[1,2-a]pyridine analogues, and 2,4-disubstituted pyridine compounds, many of which can be accessed through synthetic routes involving 5-bromonicotinoyl chloride as a key intermediate [4] [5].
Pyrimidine derivatives synthesized through routes involving halogenated nicotinoyl intermediates have shown remarkable activity against clinical isolates of multidrug-resistant tuberculosis strains. The most promising compounds in this series exhibit minimum inhibitory concentration values ranging from 0.7 to 1.95 micromolar, demonstrating potency comparable to established antitubercular agents [4].
| Compound Class | MIC₉₀ Range (μM) | Target/Mechanism | Development Status | Reference |
|---|---|---|---|---|
| Pyrimidine derivatives | 0.7-1.95 | Cell wall synthesis | Preclinical | [4] |
| Quinolizidine derivatives | 0.86 | MDR-TB strains | Research | [4] |
| Pyrazolopyridones | 1.6-3.1 | DprE1 enzyme | Preclinical | [4] |
| Imidazo[1,2-a]pyridine | 0.09-0.13 | Multiple targets | Preclinical | [4] |
| Quinoline derivatives | 0.2-3.12 | DprE1 enzyme | Preclinical | [4] |
| 2,4-Disubstituted pyridines | Below 1.0 | MmpS5-MmpL5 efflux pump | Research | [5] |
The antitubercular activity of pyridine derivatives derived from 5-bromonicotinoyl chloride involves multiple molecular targets within Mycobacterium tuberculosis. The most extensively studied target is the decaprenylphosphoryl-β-D-ribose-2′-epimerase enzyme, which plays a crucial role in mycobacterial cell wall biosynthesis [4]. Compounds targeting this enzyme demonstrate excellent selectivity for mycobacterial cells over mammalian cells, reducing the potential for host toxicity.
2,4-Disubstituted pyridine derivatives have been shown to interact with the MmpS5-MmpL5 efflux pump system through modulation of the transcriptional repressor MmpR5 [5]. This mechanism represents a novel approach to antitubercular therapy, as it targets bacterial resistance mechanisms rather than essential metabolic processes. Genome-wide sequencing studies have confirmed that resistant mutants accumulate nonsynonymous mutations in the mmpR5 gene, validating this target for drug development [5].
The structure-activity relationships observed in antitubercular pyridine derivatives reveal critical insights for optimizing therapeutic efficacy. The presence of bromine substitution at the 5-position of the nicotinoyl framework enhances antimycobacterial activity compared to other halogen substitutions [5]. This enhancement likely results from the optimal balance between lipophilicity and electronic effects imparted by the bromine atom.
Compounds containing pyrrolidine substituents demonstrate improved activity profiles compared to morpholine-containing analogues [5]. The pyrrolidine-containing derivative exhibits a more favorable lipophilicity profile with a logarithmic partition coefficient of 1.06, which falls within the optimal range for antitubercular agents. The nitrogen atom in the pyrrolidine group provides basic properties that enhance interaction with proton-donating biological targets [5].
The development of antitubercular compounds from 5-bromonicotinoyl chloride has progressed beyond initial activity screening to include comprehensive pharmacokinetic and safety evaluations. Lead compounds have demonstrated acceptable oral bioavailability, with maximum serum concentrations reaching therapeutically relevant levels and elimination half-lives suitable for once-daily dosing regimens [4].
Particularly promising is the development of compounds that maintain activity against extensively drug-resistant tuberculosis strains while exhibiting minimal cytotoxicity against human cell lines [4]. This therapeutic window provides confidence for advancing selected compounds through preclinical development and eventual clinical trials.
The integration of computational drug design approaches has accelerated the optimization of antitubercular pyridine derivatives [6]. Molecular docking studies have identified key binding interactions between pyridine-based compounds and their mycobacterial targets, enabling rational modification of chemical structures to enhance potency and selectivity [6].
The application of 5-bromonicotinoyl chloride in developing central nervous system-targeting therapeutics represents a sophisticated approach to overcoming the blood-brain barrier and enhancing drug bioavailability in neural tissues. The structural modifications enabled by this versatile intermediate have contributed significantly to advancing neurotherapeutic drug discovery [7] [8].
The modification of pyridine-based molecules using 5-bromonicotinoyl chloride as a synthetic intermediate has enabled the development of compounds with optimized blood-brain barrier permeability characteristics. The strategic incorporation of the bromonicotinoyl moiety allows for fine-tuning of lipophilicity, with optimal central nervous system permeability achieved when the logarithmic partition coefficient falls within the range of 1.5 to 2.5 [7].
Chemical modifications involving 5-bromonicotinoyl chloride enable the synthesis of lipophilic analogues that demonstrate enhanced passive diffusion across the blood-brain barrier [7]. These modifications typically involve the formation of amide or ester linkages that increase molecular lipophilicity while maintaining essential pharmacophoric elements for biological activity.
| Enhancement Method | Bioavailability Improvement | Brain Targeting Efficiency | Application | Reference |
|---|---|---|---|---|
| Nanostructured lipid carriers | 1.67-fold plasma, 4.57-fold brain | 187.3% BTE, 56.6% DTP | Nicergoline delivery | [8] |
| Sesame oil-based formulation | 2.3-fold enhancement ratio | Direct nose-to-brain transport | Intranasal delivery | [8] |
| PEGylated nanoparticles | Extended circulation time | Reduced protein binding | General CNS drugs | [7] |
| Polysorbate 80 modification | Enhanced brain specificity | Improved BBB passage | Chemotherapeutics | [7] |
| Transferrin receptor targeting | Receptor-mediated transport | Specific brain accumulation | Protein therapeutics | [7] |
| Lipidization strategies | Log P optimization (1.5-2.5) | Enhanced passive diffusion | Small molecule drugs | [7] |
Advanced drug delivery systems incorporating 5-bromonicotinoyl chloride derivatives have demonstrated remarkable improvements in central nervous system bioavailability. Nanostructured lipid carriers containing nicergoline derivatives synthesized from bromonicotinoyl intermediates show 1.67-fold enhancement in plasma bioavailability and 4.57-fold improvement in brain tissue accumulation compared to conventional formulations [8].
The development of sesame oil-based nanostructured lipid carriers represents a particularly innovative application of 5-bromonicotinoyl chloride derivatives for central nervous system targeting [8]. These formulations achieve direct nose-to-brain transport with brain-targeting efficiency of 187.3% and direct transport percentage of 56.6%, significantly bypassing systemic circulation and reducing peripheral side effects [8].
| Strategy | Mechanism | Applications | Advantages | Reference |
|---|---|---|---|---|
| Lipophilic analogs | Increased lipophilicity (log P 1.5-2.5) | General CNS drugs | Enhanced passive diffusion | [7] |
| Molecular packaging | Protection from degradation + targeting | Peptide drugs (DADLE, TRH) | Three-fold benefit approach | [7] |
| Receptor-mediated transcytosis | Transferrin/insulin receptor targeting | Protein therapeutics | Specific receptor targeting | [7] |
| Nanoparticle delivery | Surface modification with antibodies | Chemotherapeutics | Controlled release | [7] |
| Solid lipid nanoparticles | Lipidic nature enhances brain uptake | Various CNS therapeutics | Biocompatible, less toxic | [7] |
| Chemical modification | Structural modifications for BBB permeability | Improved bioavailability | Tailored properties | [7] |
The structural modifications enabled by 5-bromonicotinoyl chloride have facilitated the development of compounds capable of exploiting receptor-mediated transcytosis mechanisms for central nervous system delivery. These modifications involve the conjugation of targeting ligands that recognize specific transporters expressed at the blood-brain barrier, including transferrin receptors and glucose transporters [7].
The molecular packaging strategy represents an particularly sophisticated approach where 5-bromonicotinoyl chloride derivatives are incorporated into larger molecular constructs that simultaneously achieve increased lipophilicity, protection from enzymatic degradation, and targeting specificity [7]. This three-pronged approach has proven especially valuable for delivering peptide-based therapeutics across the blood-brain barrier.
The versatility of 5-bromonicotinoyl chloride as a synthetic intermediate allows for systematic optimization of physicochemical properties critical for central nervous system drug delivery. The halogen substitution pattern can be modified to achieve optimal molecular weight, hydrogen bonding capacity, and polar surface area while maintaining sufficient lipophilicity for blood-brain barrier penetration [9].
Recent advances in computational drug design have enabled the prediction of central nervous system penetration based on molecular descriptors derived from 5-bromonicotinoyl chloride-modified structures [10]. The Central Nervous System Multiparameter Optimization technique has proven particularly valuable for extending the design space for central nervous system medications while considering drug absorption, distribution, metabolism, and excretion parameters [10].
The structural modifications facilitated by 5-bromonicotinoyl chloride have contributed to the development of central nervous system therapeutics that have progressed to clinical evaluation. The enhanced bioavailability achieved through these modifications has enabled the development of lower-dose formulations with reduced systemic exposure and improved therapeutic indices [8].
Particularly noteworthy is the application of these modification strategies in developing treatments for neurodegenerative diseases, where enhanced brain penetration is essential for therapeutic efficacy [8]. The neuroprotective properties of compounds derived from 5-bromonicotinoyl chloride intermediates have shown promise in treating conditions such as dementia and cognitive impairment, with clinical studies demonstrating significant improvements in behavioral and cognitive functions [8].
Corrosive